Cyclohexanecarboximidamide hydrochloride CAS number 2498-48-8
Cyclohexanecarboximidamide hydrochloride CAS number 2498-48-8
An In-depth Technical Guide to Cyclohexanecarboximidamide Hydrochloride (CAS 2498-48-8): A Key Building Block for Therapeutic Innovation
Authored by: A Senior Application Scientist
This guide provides an in-depth technical overview of Cyclohexanecarboximidamide hydrochloride (CCA-HCl), a crucial chemical intermediate for researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, this document elucidates the scientific rationale behind its application, focusing on its potential as a precursor for potent therapeutic agents, particularly in the realm of enzyme inhibition.
Strategic Overview: The Role of CCA-HCl in Medicinal Chemistry
Cyclohexanecarboximidamide hydrochloride, while not an end-drug itself, is a valuable organic building block in the synthesis of complex, biologically active molecules.[1] Its significance lies in the combination of two key structural features: a basic carboximidamide (amidine) group and a non-polar cyclohexyl scaffold.
The amidine moiety is a powerful pharmacophore, capable of forming strong ionic interactions with acidic amino acid residues (e.g., aspartate, glutamate) found in the active sites of many enzymes. This makes it a privileged structure for designing inhibitors of proteases, a class of enzymes deeply involved in pathological processes. The cyclohexyl group provides a lipophilic handle that can be oriented to fit into hydrophobic pockets within a target protein, enhancing binding affinity and selectivity.
While direct literature on the biological activity of CCA-HCl is sparse, its structure strongly suggests its utility in developing inhibitors for critical therapeutic targets, such as the urokinase-type Plasminogen Activator (uPA) system, which is a central player in cancer progression and inflammatory diseases.[2][3][4]
Physicochemical Properties & Analytical Confirmation
A precise understanding of a compound's physical and chemical properties is the foundation of its successful application in research and development.
| Property | Value | Source(s) |
| CAS Number | 2498-48-8 | [1][5] |
| Molecular Formula | C₇H₁₅ClN₂ | [1] |
| Molecular Weight | 162.66 g/mol | [1][6] |
| Melting Point | 192-194 °C | [6][7] |
| Physical Form | White to off-white powder | [7] |
| InChI Key | OXAJUCDJJKATRK-UHFFFAOYSA-N | [6][7] |
| Storage Temperature | 2-8 °C is recommended for long-term stability. | [7] |
Experimental Protocol: Identity and Purity Verification
Trustworthiness in any synthetic workflow begins with the validation of starting materials. Commercial suppliers often provide analytical data such as NMR, HPLC, and LC-MS.[1] Here, we outline the rationale and a standard protocol for in-house verification.
Objective: To confirm the structural identity and assess the purity of Cyclohexanecarboximidamide hydrochloride.
Methodology Rationale:
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¹H NMR (Proton Nuclear Magnetic Resonance): Provides unambiguous information about the molecular structure by mapping the chemical environment of hydrogen atoms. The integration of proton signals confirms the ratio of different types of protons, while splitting patterns reveal neighboring protons.
-
HPLC (High-Performance Liquid Chromatography): A cornerstone of purity analysis. A reversed-phase HPLC method separates the main compound from any impurities based on polarity. The purity is calculated from the relative area of the main peak.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Couples the separation power of HPLC with the mass-detection capability of MS. This technique confirms the molecular weight of the parent compound, providing definitive identity confirmation.
Step-by-Step Protocol:
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Sample Preparation: Accurately weigh ~5 mg of CCA-HCl. For NMR, dissolve in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). For HPLC/LC-MS, dissolve in a mobile phase compatible solvent like a water/acetonitrile mixture to a concentration of ~1 mg/mL.
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¹H NMR Analysis:
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Acquire the spectrum on a 400 MHz or higher spectrometer.
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Expected Signals: Look for broad signals corresponding to the exchangeable N-H protons of the amidinium ion, a multiplet for the methine proton (CH attached to the C=N), and a series of multiplets for the 10 protons of the cyclohexane ring.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid). The formic acid is crucial for good peak shape of the basic amidine.
-
Flow Rate: 1.0 mL/min.
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Detection: UV at 210 nm (as the compound lacks a strong chromophore).
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Analysis: Integrate the peak areas. Purity is expressed as (Area of Main Peak / Total Area of All Peaks) x 100.
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-
LC-MS Analysis:
-
Use the same HPLC conditions as above, diverting the flow into an electrospray ionization (ESI) mass spectrometer operating in positive ion mode.
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Expected Mass: The expected [M+H]⁺ ion for the free base (C₇H₁₄N₂) is m/z 127.12. The presence of this ion confirms the correct molecular weight.
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Synthesis and Chemical Reactivity
CCA-HCl is typically synthesized from cyclohexanecarbonitrile, a readily available starting material.[8][9] The most common method is a variation of the Pinner reaction.
Workflow: Synthesis of CCA-HCl via Pinner Reaction
Caption: Synthesis workflow for Cyclohexanecarboximidamide HCl.
Experimental Protocol: Pinner Synthesis
Causality: This two-step process is highly effective. First, the nitrile is activated by protonation with anhydrous HCl, making it susceptible to nucleophilic attack by ethanol. This forms a stable imidate salt intermediate. Second, the imidate is displaced by ammonia in a more favorable aminolysis reaction to yield the final amidine hydrochloride salt, which often precipitates from the reaction mixture, simplifying purification.
Step-by-Step Methodology:
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Safety First: This reaction must be conducted in a well-ventilated fume hood due to the use of HCl gas and flammable solvents. Anhydrous conditions are critical for the first step.
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Imidate Formation:
-
Dissolve cyclohexanecarbonitrile (1.0 eq) in anhydrous diethyl ether or dioxane in a flame-dried, three-neck flask equipped with a gas inlet tube, a drying tube, and a magnetic stirrer.
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Add anhydrous ethanol (1.1 eq).
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Cool the mixture to 0 °C in an ice bath.
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Bubble dry HCl gas through the solution for 2-3 hours. The reaction is exothermic and a white precipitate of the imidate hydrochloride will form.
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Seal the flask and allow it to stand at 0-4 °C overnight to ensure complete reaction.
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-
Aminolysis:
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Filter the precipitated ethyl cyclohexanecarboximidate hydrochloride and wash with cold, anhydrous ether.
-
Suspend the intermediate salt in a fresh portion of anhydrous ethanol.
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Cool the suspension to 0 °C.
-
Bubble anhydrous ammonia gas through the suspension until it is saturated, or add a solution of ammonia in ethanol (~7N).
-
Stir the mixture at room temperature for 4-6 hours.
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-
Isolation and Purification:
-
The byproduct, ammonium chloride, will precipitate. The product, CCA-HCl, may also precipitate or remain in solution.
-
Filter the mixture to remove ammonium chloride.
-
Concentrate the filtrate under reduced pressure. The crude product will crystallize.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/ether) to yield pure Cyclohexanecarboximidamide hydrochloride.
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The Amidine Moiety and the uPA System: A Therapeutic Target
The true value of CCA-HCl is realized when its structural motifs are incorporated into inhibitors of disease-relevant enzymes. The urokinase-type Plasminogen Activator (uPA) system is a prime example.
System Overview: The uPA system is a proteolytic cascade crucial for tissue remodeling.[2] uPA, a serine protease, binds to its receptor (uPAR) on the cell surface, where it converts plasminogen to plasmin. Plasmin is a potent protease that degrades components of the extracellular matrix (ECM). In cancer, this system is hijacked by tumor cells to facilitate invasion and metastasis.[4][10] High levels of uPA and uPAR are correlated with poor prognosis in many cancers, including breast and pancreatic cancer.[3][4]
Signaling Pathway: The uPA/uPAR Cascade
Caption: The uPA/uPAR pathway leading to ECM degradation and metastasis.
Inhibitor Rationale: A small molecule inhibitor containing a basic group like an amidine can mimic the natural substrate of uPA. The positively charged amidinium ion can form a salt bridge with the Asp189 residue in the S1 specificity pocket of the enzyme's active site, effectively blocking its catalytic function. The cyclohexyl group of CCA-HCl could serve to anchor the inhibitor in an adjacent hydrophobic pocket, a common strategy for increasing inhibitor potency.
Safety, Handling, and Storage
Scientific advancement cannot come at the cost of safety. CCA-HCl requires careful handling due to its irritant and potentially harmful properties.
GHS Hazard Information: [7]
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Pictogram: GHS07 (Exclamation Mark)
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Signal Word: Warning
| Hazard Statement | Code | Description |
| Harmful if swallowed | H302 | Ingestion may cause adverse health effects. |
| Causes skin irritation | H315 | Direct contact can cause redness and irritation. |
| Causes serious eye irritation | H319 | Can cause significant, potentially damaging, eye irritation. |
| May cause respiratory irritation | H335 | Inhalation of dust may irritate the respiratory tract. |
Protocol: Safe Laboratory Handling
Objective: To outline mandatory procedures for minimizing exposure and ensuring safe use of CCA-HCl.
Step-by-Step Procedure:
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Engineering Controls: Always handle the solid powder inside a certified chemical fume hood or a glove box to prevent inhalation of dust. Ensure safety showers and eyewash stations are accessible and operational.[11]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles compliant with EN166 (EU) or ANSI Z87.1 (US) standards.[11]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for tears before use and wash hands thoroughly after handling.[12]
-
Body Protection: Wear a standard laboratory coat.
-
-
Handling: Avoid creating dust when weighing or transferring the material. Use spatulas carefully. Clean any spills promptly using appropriate methods for solid chemical waste.
-
First Aid Measures: [11]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
On Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[12]
-
In Eyes: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong bases.[11]
Conclusion and Future Outlook
Cyclohexanecarboximidamide hydrochloride (CAS 2498-48-8) stands out not for its own biological effects, but as a strategically designed starting point for medicinal chemistry campaigns. Its simple yet potent combination of a basic amidine head and a lipophilic cyclohexyl tail makes it an ideal fragment for building inhibitors against critical enzyme targets, most notably serine proteases like uPA. For drug development professionals, CCA-HCl represents a reliable and versatile tool for generating novel chemical entities with therapeutic potential in oncology, fibrosis, and inflammatory diseases. Future research will undoubtedly continue to leverage this and similar building blocks to craft the next generation of targeted therapies.
References
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Patsnap Synapse. (2024, June 21). What are uPA inhibitors and how do they work? Retrieved from [Link]
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Patsnap Synapse. (2025, March 11). What are the therapeutic applications for uPA inhibitors? Retrieved from [Link]
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Ulisse, S., et al. (2020). Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer. International Journal of Molecular Sciences. Retrieved from [Link]
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Hahn, U., et al. (2022). Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA. International Journal of Molecular Sciences. Retrieved from [Link]
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De, S., et al. (2010). Inhibitors of Urokinase Type Plasminogen Activator and Cytostatic Activity from Crude Plants Extracts. International Journal of Molecular Sciences. Retrieved from [Link]
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Axsyn. (n.d.). Cyclohexanecarboximidamide,hydrochloride (1:1);2498-48-8. Retrieved from [Link]
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